molecular formula C7H12ClF3N2O B1375434 N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride CAS No. 1803587-36-1

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride

Cat. No.: B1375434
CAS No.: 1803587-36-1
M. Wt: 232.63 g/mol
InChI Key: ZYWBNTIOVKGLSG-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride: is a synthetic organic compound with the molecular formula C7H11F3N2O·HCl It is characterized by the presence of a trifluoroethyl group attached to a pyrrolidine ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions. For instance, 2,2,2-trifluoroethylamine can react with a suitable electrophile, such as a halogenated pyrrolidine derivative.

    Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically at the pyrrolidine ring or the trifluoroethyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

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Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-1-2-11-3-5;/h5,11H,1-4H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWBNTIOVKGLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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